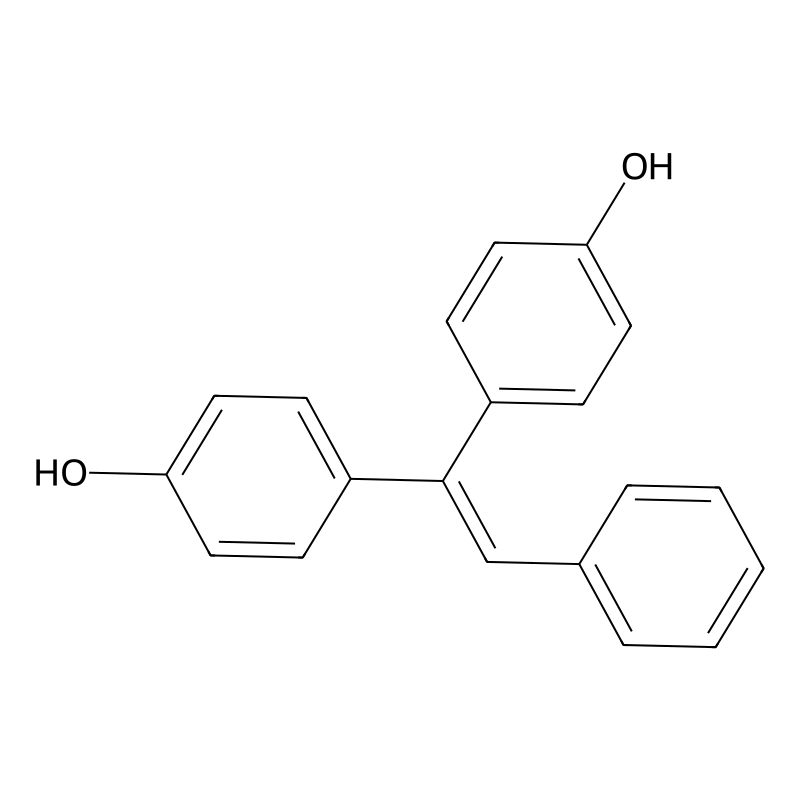4,4'-(2-Phenylethene-1,1-Diyl)diphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4,4'-(2-Phenylethene-1,1-diyl)diphenol, also known as 4-[1-(4-hydroxyphenyl)-2-phenylvinyl]phenol, is an organic compound classified as a phenolic compound. It features a central vinyl group connected to two phenolic rings, each containing a hydroxyl group. This unique structure imparts significant chemical and biological properties to the compound, making it of interest in various fields such as organic synthesis and medicinal chemistry.
The molecular formula of 4,4'-(2-Phenylethene-1,1-diyl)diphenol is , with a molecular weight of approximately 304.34 g/mol. The compound exhibits characteristics typical of phenolic compounds, including the ability to form hydrogen bonds and participate in redox reactions.
- Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
- Reduction: The compound can be reduced to yield hydroquinones or other reduced forms.
- Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The versatility in its reactivity allows it to be utilized in synthesizing more complex organic molecules.
The biological activity of 4,4'-(2-Phenylethene-1,1-diyl)diphenol is notable due to its potential antioxidant properties. The compound may interact with various biological macromolecules and pathways, potentially modulating enzyme activities or receptor interactions. Its structure allows it to act as a scavenger of free radicals, providing protective effects against oxidative stress in cells.
Research has indicated that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its biological effects.
The synthesis of 4,4'-(2-Phenylethene-1,1-diyl)diphenol can be achieved through several methods:
- Suzuki-Miyaura Coupling Reaction: This widely used method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. It allows for the formation of carbon-carbon bonds under mild conditions.
- Other Synthetic Routes: Alternative methods may include various condensation reactions or modifications of existing phenolic compounds.
In industrial settings, optimizing reaction conditions for high yield and purity is crucial. Techniques such as column chromatography are often employed for purification after synthesis.
4,4'-(2-Phenylethene-1,1-diyl)diphenol has several applications:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Material Science: The compound's unique properties make it suitable for developing advanced materials such as polymers and resins.
- Biological Research: Its potential interactions with biological systems make it a candidate for studying drug interactions and mechanisms in medicinal chemistry.
Interaction studies involving 4,4'-(2-Phenylethene-1,1-diyl)diphenol typically focus on its binding affinity to various molecular targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Investigations may include:
- Binding Studies: Assessing how well the compound binds to specific receptors or enzymes.
- Mechanistic Studies: Understanding how the compound influences cellular processes through its interactions with biological molecules.
Such studies are crucial for developing therapeutic agents based on this compound's structure.
Several compounds share structural similarities with 4,4'-(2-Phenylethene-1,1-diyl)diphenol. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,4'-Dibromobiphenyl | Contains two bromine substituents; used in material science. | |
| 4-Bromobiphenyl | Single bromine substituent; simpler structure affecting reactivity. | |
| 1-(Phenyl)-2-bromoethenyl-bis(phenol) | Lacks additional substituents; different applications in medicinal chemistry. | |
| 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol | Similar structure but different connectivity; potential differences in reactivity and applications. |
Uniqueness
The uniqueness of 4,4'-(2-Phenylethene-1,1-diyl)diphenol lies in its specific arrangement of aromatic rings and the presence of both hydroxyl groups and vinyl linkages. This configuration enhances its reactivity and potential applications compared to similar compounds.








